molecular formula C22H23NO4 B2540207 Fmoc-1-aminomethyl-cyclopentane carboxylic acid CAS No. 946727-65-7

Fmoc-1-aminomethyl-cyclopentane carboxylic acid

Cat. No.: B2540207
CAS No.: 946727-65-7
M. Wt: 365.429
InChI Key: OAXAUWNQTDFALZ-UHFFFAOYSA-N
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Description

Fmoc-1-aminomethyl-cyclopentane carboxylic acid (CAS 117322-30-2) is a synthetic amino acid derivative widely used in peptide synthesis. Its structure features a cyclopentane ring substituted with an Fmoc-protected aminomethyl group and a carboxylic acid moiety. This compound is valued for introducing conformational constraints into peptides, enhancing stability and modulating biological activity.

Properties

IUPAC Name

1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c24-20(25)22(11-5-6-12-22)14-23-21(26)27-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,19H,5-6,11-14H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXAUWNQTDFALZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-1-aminomethyl-cyclopentane carboxylic acid typically involves the protection of the amine group with the Fmoc group. One common method for introducing the Fmoc group is through the reaction of the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in aqueous dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Fmoc protection.

Chemical Reactions Analysis

Types of Reactions

Fmoc-1-aminomethyl-cyclopentane carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Peptide Synthesis

Fmoc-1-aminomethyl-cyclopentane carboxylic acid serves as a protecting group in peptide synthesis. Its role is crucial for the selective modification of amino acids without interfering with other functional groups, which is essential for building complex peptide structures.

  • Case Study: In a study focusing on the synthesis of cyclic peptides, this compound was utilized to protect the amino group during the coupling reactions, allowing for the successful formation of cyclic structures that exhibit enhanced stability and bioactivity compared to their linear counterparts .

Drug Development

The compound is instrumental in designing novel pharmaceutical compounds, especially cyclic peptides that can enhance bioavailability and stability.

  • Application Example: Research has shown that cyclic peptides synthesized using this compound demonstrate improved pharmacokinetic properties. These properties are beneficial for targeting specific biological pathways involved in diseases such as obesity and diabetes, where fatty acid synthase inhibition is a therapeutic target .

Bioconjugation

This compound is employed in bioconjugation processes to attach biomolecules to surfaces or other molecules. This application facilitates the development of targeted drug delivery systems.

  • Research Insight: The compound has been used to create conjugates that enhance the specificity and efficacy of drug delivery systems by allowing for precise attachment to target cells or tissues, thereby improving therapeutic outcomes .

Material Science

In material science, this compound contributes to the development of advanced materials with specific properties such as improved mechanical strength and thermal stability.

  • Example Application: The incorporation of this compound into polymer matrices has led to materials that exhibit enhanced durability and resistance to thermal degradation, making them suitable for various industrial applications .

Research in Organic Chemistry

The compound is valuable in synthetic organic chemistry for exploring new reaction pathways and developing methodologies for complex molecule synthesis.

  • Methodological Development: Researchers have leveraged this compound in developing new synthetic routes that allow for the efficient construction of complex organic molecules, broadening the scope of available synthetic strategies .

Data Table: Applications Overview

Application AreaDescriptionKey Benefits
Peptide SynthesisProtecting group for amino acidsSelective modification without interference
Drug DevelopmentDesign of cyclic peptidesEnhanced bioavailability and stability
BioconjugationAttachment of biomoleculesTargeted drug delivery systems
Material ScienceDevelopment of advanced materialsImproved mechanical strength and thermal stability
Organic ChemistryExploration of new reaction pathwaysDevelopment of complex molecules

Mechanism of Action

The mechanism of action of Fmoc-1-aminomethyl-cyclopentane carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine group of amino acids during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under basic conditions, typically using piperidine in N,N-dimethylformamide (DMF), to reveal the free amine group for further reactions .

Comparison with Similar Compounds

Research and Practical Implications

  • Peptide Drug Design : The cyclopentane derivative’s rigid structure is ideal for stabilizing β-turns in peptides, while cycloheptane analogs aid in forming macrocycles resistant to enzymatic degradation.

Biological Activity

Fmoc-1-aminomethyl-cyclopentane carboxylic acid (Fmoc-AC5C-OH) is a compound widely used in peptide synthesis and proteomics research. Its unique structure, characterized by a cyclopentane ring and the Fmoc protecting group, allows for versatile applications in biochemical studies. This article delves into the biological activity of Fmoc-AC5C-OH, exploring its mechanisms of action, applications in research, and comparative analysis with similar compounds.

  • Chemical Name: N1-(9-Fluorenylmethyloxycarbonyl)amino-1-cyclopentane carboxylic acid
  • Molecular Formula: C22H23NO4
  • Molecular Weight: 365.43 g/mol
  • CAS Number: 946727-65-7

The Fmoc group serves as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS). This protection allows for the selective coupling of amino acids without interference from other functional groups. The removal of the Fmoc group is typically achieved using a piperidine solution, enabling the formation of peptides with high fidelity .

Biological Applications

Fmoc-AC5C-OH is utilized in various biological research applications:

  • Peptide Synthesis : It is crucial in the synthesis of peptides, allowing researchers to create complex structures necessary for studying protein interactions and functions.
  • Proteomics Research : The compound aids in identifying and quantifying proteins within complex biological samples, contributing to our understanding of cellular processes.
  • Drug Development : Fmoc-AC5C-OH is involved in synthesizing peptide-based drugs, which can target specific biological pathways or diseases.
  • Material Science : Its self-assembly properties make it suitable for developing functional materials, including hydrogels and nanomaterials.

Comparative Analysis with Similar Compounds

The biological activity of Fmoc-AC5C-OH can be compared with other Fmoc-protected amino acids:

Compound NameStructure TypeApplications
Fmoc-1-Aminomethyl-Cyclohexane Carboxylic AcidCyclohexane RingSimilar applications in peptide synthesis
Fmoc-1-Aminomethyl-Cyclopropane Carboxylic AcidCyclopropane RingDifferent reactivity profile compared to cyclopentane

The cyclopentane structure of Fmoc-AC5C-OH imparts unique steric properties that can influence peptide conformation and stability, making it distinct from its cyclohexane and cyclopropane counterparts .

Case Studies and Research Findings

Recent studies highlight the efficacy of Fmoc-AC5C-OH in various contexts:

  • Study on Peptide Folding : Research demonstrated that peptides synthesized using Fmoc-AC5C-OH exhibited enhanced folding stability due to the cyclopentane ring's constraints, leading to improved biological activity in cellular assays .
  • Proteomic Analysis : In proteomics applications, the compound facilitated the identification of post-translational modifications in proteins, allowing for deeper insights into cellular signaling pathways.
  • Drug Development Trials : Investigations into peptide-based therapeutics using Fmoc-AC5C-OH have shown promising results against specific disease models, indicating its potential as a lead compound in drug discovery .

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular Weight393.48 g/mol (C₂₄H₂₇NO₄)
SolubilityInsoluble in water; soluble in DMF
Storage Temperature2–8°C
StabilityStable under inert, anhydrous conditions

Q. Table 2: Common Coupling Reagents for SPPS

Reagent SystemActivation TimeEfficiency (%)Reference
HOBt/DIC45 min85–90
OxymaPure/EDCI30 min90–95
COMU20 min≥95

Critical Analysis of Contradictions

  • Storage Stability : and recommend 2–8°C storage, while notes stability under "recommended conditions" without specifying temperature. No direct contradictions exist, but consistent cold storage is advised.
  • Acidity : discusses cyclopentane-1,3-diones (pKa ~3.8), which differ structurally but suggest similar electronic effects for the target compound. Experimental validation is required for precise pKa determination.

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